![molecular formula C16H13BrCl2O3 B2839764 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 443290-04-8](/img/structure/B2839764.png)
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethoxy functional groups attached to a benzaldehyde core.
Métodos De Preparación
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 3,4-dichlorobenzyl alcohol to form 3,4-dichlorobenzyl bromide . This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Aplicaciones Científicas De Investigación
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde include:
3,4-Dichlorobenzyl bromide: Used as an intermediate in organic synthesis.
1-Bromo-3,4-dichlorobenzene: Another brominated aromatic compound with similar reactivity.
4-Bromomethyl-1,2-dichlorobenzene: Shares structural similarities and is used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNZQBRUVVPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)
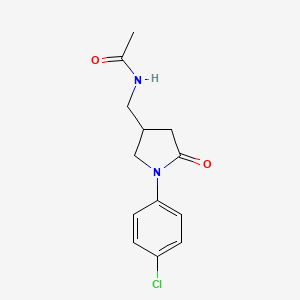
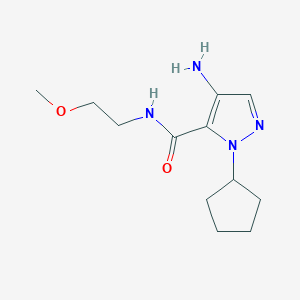


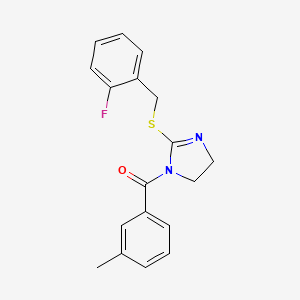
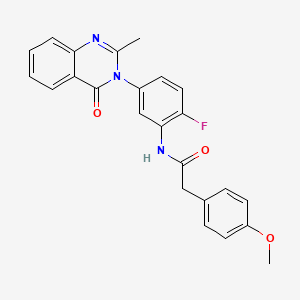
![(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2839694.png)
![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839698.png)
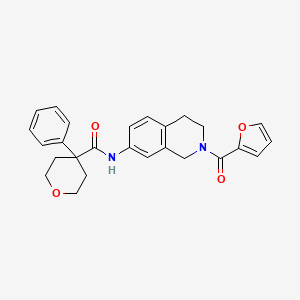
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2839701.png)

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
